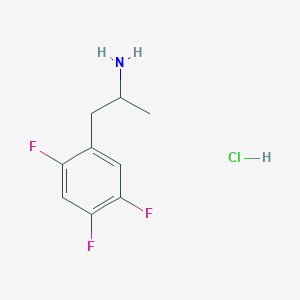

![molecular formula C19H25ClN4O B2981259 6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097865-43-3](/img/structure/B2981259.png)

6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

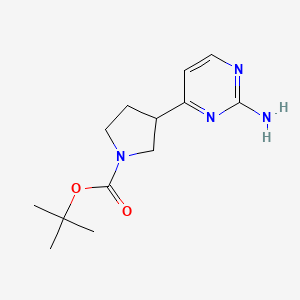

The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. It also has a tert-butyl group, a piperidinyl group, and a chloropyridinyl group attached to it.Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has been featured in research exploring novel synthetic routes and chemical properties. For instance, studies have detailed the synthesis of related compounds demonstrating potential as kinase inhibitors, which are critical in the development of treatments for conditions like rheumatoid arthritis and psoriasis. A novel synthesis suitable for large-scale preparation was developed, highlighting key steps like tandem Heck-lactamization and highly chemoselective Grignard addition (Chung et al., 2006). Additionally, X-ray studies reveal interesting crystal structure properties of tert-butyl derivatives, indicating the importance of molecular packing driven by strong O-H...O=C hydrogen bonds in the crystalline state (Didierjean et al., 2004).

Catalytic Applications

Research into catalytic systems has also included derivatives of this compound. For example, a family of Ru complexes designed for water oxidation included related structures, demonstrating how modifications to the pyridine and pyridazine rings can influence electronic absorption and redox properties. These complexes showed significant potential in catalyzing oxygen evolution, indicating their utility in synthetic chemistry and potential environmental applications (Zong & Thummel, 2005).

Anticonvulsant Properties

Furthermore, the structural and electronic properties of similar anticonvulsant drugs have been analyzed through X-ray diffraction and ab initio molecular-orbital calculations. These studies offer insights into the molecular basis of drug action, revealing how ortho-substitution on the phenyl ring and the orientation of the piperidine-like group influence pharmacological activity (Georges et al., 1989).

Advanced Materials

In the field of materials science, the study of the compound's derivatives has contributed to the development of new materials with specialized properties. The synthesis and evaluation of new compounds for their potential as eosinophil infiltration inhibitors with antihistaminic activity demonstrate the compound's versatility and potential in creating more effective treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mécanisme D'action

Mode of Action

It’s known that the compound interacts with its targets through a radical approach . This interaction leads to changes in the target, which further influences the biological processes.

Biochemical Pathways

It’s known that the compound is involved in the formal anti-markovnikov alkene hydromethylation, a valuable but unknown transformation

Safety and Hazards

Propriétés

IUPAC Name |

6-tert-butyl-2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O/c1-19(2,3)17-4-5-18(25)24(22-17)13-14-7-10-23(11-8-14)16-6-9-21-12-15(16)20/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTMCILFGWVVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2981178.png)

![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)

![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)

![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)